molecular formula C4H7Cl2NO B14324625 2,3-Dichloro-N-methylpropanamide CAS No. 105552-93-0

2,3-Dichloro-N-methylpropanamide

Cat. No.: B14324625
CAS No.: 105552-93-0
M. Wt: 156.01 g/mol
InChI Key: IJODUKFWIYELHO-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

2,3-Dichloropropionyl chloride+MethylamineThis compound+HCl\text{2,3-Dichloropropionyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.

    Reduction: Corresponding amine.

Scientific Research Applications

2,3-Dichloro-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-2-methylpropanamide
  • N-methylpropanamide
  • 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide

Uniqueness

2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.

Properties

CAS No.

105552-93-0

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

2,3-dichloro-N-methylpropanamide

InChI

InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8)

InChI Key

IJODUKFWIYELHO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCl)Cl

Origin of Product

United States

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